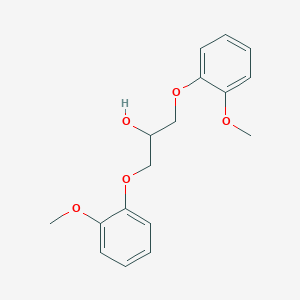

2-Propanol, 1,3-bis(o-methoxyphenoxy)-

Description

Contextualization within Aromatic Ether Propanol (B110389) Derivatives

Aromatic ether propanol derivatives are a broad class of organic compounds that feature an ether linkage between an aromatic ring and a propanol unit. These compounds are of significant interest due to their wide range of biological activities and their utility as synthetic intermediates. rsc.org For instance, various diaryl ether derivatives have been investigated for their potential as anticancer and antimycobacterial agents. rsc.orgnih.gov

The synthesis of aromatic ethers, including diaryl ethers, is a well-established area of organic chemistry. chemohollic.com A common synthetic route to propanol-containing ether derivatives involves the reaction of a phenol (B47542) with epichlorohydrin (B41342). In the case of 2-Propanol, 1,3-bis(o-methoxyphenoxy)-, the synthesis would logically involve the reaction of two equivalents of guaiacol (B22219) (2-methoxyphenol) with one equivalent of epichlorohydrin under basic conditions. A patent for a similar compound, 1,3-bis(2-formylphenoxy)-2-propanol, describes a process where salicylaldehyde (B1680747) is reacted with epichlorohydrin in the presence of potassium carbonate. google.com This general methodology is adaptable for the synthesis of the title compound. Another related synthesis involves the preparation of 1,3-di-O-benzylglycerol from benzyl (B1604629) alcohol and epichlorohydrin. chegg.com

Overview of Research Significance and Academic Trajectories

The primary research significance of 2-Propanol, 1,3-bis(o-methoxyphenoxy)- currently lies in its role as a process-related impurity in the manufacturing of the widely used expectorant, Guaifenesin. sigmaaldrich.com Its presence in pharmaceutical formulations necessitates the development of robust analytical methods for its detection and quantification to ensure the purity and safety of the final drug product.

Consequently, a significant portion of the academic and industrial research involving this compound is focused on the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Guaifenesin and its impurities. These methods are crucial for quality control in the pharmaceutical industry.

Beyond its role as an impurity, 2-Propanol, 1,3-bis(o-methoxyphenoxy)- serves as a certified reference material. sigmaaldrich.com In this capacity, it is used as a standard for the accurate identification and quantification in analytical testing.

While direct research into the biological activities of 2-Propanol, 1,3-bis(o-methoxyphenoxy)- is not extensively documented, its structural similarity to other biologically active diaryl ether propanol derivatives suggests potential avenues for future investigation. The broader class of diaryl ethers has been explored for various therapeutic applications, indicating that this compound could serve as a scaffold or a starting point for the development of new chemical entities with interesting pharmacological profiles. rsc.orgnih.govnih.gov Its character as an organic building block, a functionalized molecule for organic synthesis, further points to its potential utility in constructing more complex molecular architectures. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2-methoxyphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-19-14-7-3-5-9-16(14)21-11-13(18)12-22-17-10-6-4-8-15(17)20-2/h3-10,13,18H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNCGCIXFDVLFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(COC2=CC=CC=C2OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168688 | |

| Record name | 2-Propanol, 1,3-bis(o-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16929-60-5 | |

| Record name | 1,3-Bis(2-methoxyphenoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16929-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(2-methoxyphenoxy)-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016929605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC142122 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,3-bis(o-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(2-methoxyphenoxy)-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(2-METHOXYPHENOXY)-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W2WA37VTB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for 2 Propanol, 1,3 Bis O Methoxyphenoxy

Established Synthetic Pathways

The foundational methods for synthesizing 2-Propanol, 1,3-bis(o-methoxyphenoxy)- rely on well-known organic reactions, primarily focusing on the formation of ether bonds. These pathways can be categorized into multi-step approaches using phenoxy precursors and direct etherification reactions.

Multi-Step Approaches from Phenoxy Precursors

A prevalent multi-step strategy for the synthesis of 2-Propanol, 1,3-bis(o-methoxyphenoxy)- involves the initial reaction of a phenoxy precursor, namely guaiacol (B22219) (2-methoxyphenol), with a suitable three-carbon electrophile. A key intermediate in this process is guaiacol glycidyl (B131873) ether, formed by the reaction of guaiacol with epichlorohydrin (B41342). researchgate.netacs.org This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), and may be facilitated by a phase transfer catalyst. researchgate.netnih.gov

The synthesis can also proceed through the reaction of guaiacol with 1,3-dichloro-2-propanol (B29581). chemicalbook.comgoogle.com In a typical procedure, guaiacol is reacted with 1,3-dichloro-2-propanol in the presence of a base like sodium hydroxide in a suitable solvent system, such as a mixture of water and ethanol (B145695), to yield 1-chloro-3-(2-methoxyphenoxy)-2-propanol. google.com This intermediate can then further react with another equivalent of guaiacol to form the final product, 2-Propanol, 1,3-bis(o-methoxyphenoxy)-.

The subsequent and crucial step in the multi-step approach involving guaiacol glycidyl ether is the ring-opening of the epoxide by a second molecule of guaiacol. This reaction, catalyzed by either acid or base, results in the formation of the desired 1,3-disubstituted propanol (B110389). The regioselectivity of the epoxide ring-opening is a critical factor, with the nucleophilic attack of the phenoxide preferentially occurring at the less sterically hindered primary carbon of the epoxide ring. youtube.com

A variation of this approach involves the reaction of 3-nitrophenol (B1666305) with epichlorohydrin in isopropanol, in the presence of potassium hydroxide, to synthesize (D) 1,3-bis(3-nitrophenoxy)-2-propanol, demonstrating the applicability of this method to different substituted phenols. youtube.com

Etherification Reactions in Propanol Synthesis

The synthesis of 2-Propanol, 1,3-bis(o-methoxyphenoxy)- is fundamentally an etherification process. The Williamson ether synthesis is a classic and versatile method for forming ethers and is the underlying principle in many of the synthetic routes to this compound. organic-chemistry.org This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or phenoxide. researchgate.net

In the context of the target molecule, this can be envisioned in two primary ways:

The reaction of a di-alkoxide of propane-1,3-diol with two equivalents of an o-methoxyphenyl halide.

The reaction of the sodium salt of guaiacol (sodium guaiacolate) with a 1,3-dihalogenated-2-propanol, such as 1,3-dichloro-2-propanol. chemicalbook.comdiva-portal.org

The direct reaction of o-methoxyphenol with 2-chloropropanol has also been reported as a method for the preparation of 1,3-bis(o-methoxyphenoxy)-2-propanol. acs.org These etherification reactions are typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby generating the nucleophilic phenoxide.

Advanced Synthetic Techniques and Reaction Conditions

To enhance the efficiency and selectivity of the synthesis of 2-Propanol, 1,3-bis(o-methoxyphenoxy)-, advanced techniques and careful control of reaction conditions are employed. These include the use of specialized catalytic systems and the strategic selection of solvents.

Catalytic Systems in Phenol (B47542) Alkylation

The alkylation of phenols is a key step in the synthesis of the target compound, and various catalytic systems have been developed to improve this transformation. In the context of the ring-opening of epoxides with phenols, which is a critical step in the multi-step synthesis, several catalysts have been shown to be effective.

Dimethylaminopyridine (DMAP) and its supported analogues have been demonstrated to efficiently catalyze the regioselective ring-opening of a variety of epoxides with different substituted phenols, leading to high conversions and excellent regioselectivities. researchgate.net The use of heterobimetallic complexes, such as those containing gallium, has also been explored for the catalytic enantioselective ring-opening of meso-epoxides with phenolic nucleophiles, offering a pathway to chiral 1,2-diol monoethers. acs.orgacs.org

For the direct alkylation of phenols, phase-transfer catalysis (PTC) is a powerful technique, especially in industrial applications. chemicalbook.com Phase-transfer catalysts facilitate the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction rate.

Furthermore, the choice of catalyst can significantly impact the selectivity of phenol alkylation. For instance, in the methylation of catechol, modified γ-alumina catalysts have been used to enhance the selectivity towards specific isomers. pharmaffiliates.com While not directly for the synthesis of the target molecule, this highlights the importance of catalyst design in controlling the outcome of phenol alkylation reactions.

Solvent Effects and Reaction Selectivity

The choice of solvent can have a profound impact on the rate and selectivity of the etherification reactions involved in the synthesis of 2-Propanol, 1,3-bis(o-methoxyphenoxy)-. In Williamson ether synthesis, polar aprotic solvents are often preferred as they can solvate the cation of the phenoxide salt without strongly solvating the nucleophilic anion, thus enhancing its reactivity. nih.gov

Studies on the hydrodeoxygenation of guaiacol have shown that less protic solvents like 1-butanol, diethyl ether, and n-hexane can have a positive effect on the reaction kinetics compared to more protic solvents or vapor-phase reactions. researchgate.netresearchgate.net In the context of epoxide ring-opening with phenols, the solvent can influence the stability of the transition state and the solubility of the reactants, thereby affecting the reaction rate and selectivity. nih.gov For instance, in certain Williamson etherification reactions, the use of specific solvents like 2-methoxyethanol (B45455) has been shown to induce unprecedented selectivity for etherification over competing esterification. nih.gov

The reaction conditions, including the choice of base and the presence of water, also play a crucial role. For the synthesis of guaiacol glycidyl ether, processes have been developed that operate in an aqueous medium without the need for organic solvents, which is advantageous from an environmental and safety perspective. researchgate.net

Industrial-Scale Preparation and Process Development

The industrial production of 2-Propanol, 1,3-bis(o-methoxyphenoxy)- is closely linked to the manufacturing processes of related compounds where it may be formed as a byproduct or impurity, such as in the synthesis of guaifenesin. pharmaffiliates.comnih.govsynzeal.com The large-scale synthesis often focuses on the efficient and cost-effective production of key intermediates like guaiacol glycidyl ether.

Patents for the industrial preparation of guaiacol glycidyl ether describe processes that involve reacting guaiacol with an excess of epichlorohydrin in the presence of a base and a phase transfer catalyst. researchgate.netgoogle.com These processes are often optimized for high yield and purity. For example, one patented process describes the dropwise addition of a solution of sodium hydroxide and guaiacol in water to epichlorohydrin at a controlled temperature, followed by separation and purification by vacuum distillation to achieve high purity guaiacol glycidyl ether with a good yield. google.com

The development of continuous flow processes represents a significant advancement in the industrial synthesis of related compounds. Continuous flow reactors offer advantages such as improved heat and mass transfer, better process control, and enhanced safety, which are particularly important for exothermic reactions like epoxide ring-opening.

The purification of the final product on an industrial scale is also a critical step. Techniques such as fractional distillation under high vacuum are commonly employed to achieve the desired purity of the product. researchgate.net The development of robust and scalable purification methods is essential for the commercial viability of any synthetic process.

Below is an interactive data table summarizing the key reactants and conditions for the synthesis of 2-Propanol, 1,3-bis(o-methoxyphenoxy)- and its key intermediate, guaiacol glycidyl ether.

Continuous Flow Synthesis

While specific research detailing the continuous flow synthesis of 2-Propanol, 1,3-bis(o-methoxyphenoxy)- is not extensively documented in publicly available literature, the principles of flow chemistry can be applied to its traditional batch synthesis route. Continuous flow processing offers significant advantages over batch production, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and greater control over reaction parameters, which can lead to higher yields and purity. nih.govgoogle.com

A hypothetical continuous flow setup for this synthesis would involve pumping streams of the reactants through a heated reactor coil or a packed-bed reactor.

Proposed Continuous Flow Process:

Reactant Streams: Two separate streams would be prepared.

Stream A: Guaiacol dissolved in a suitable high-boiling point, polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), mixed with a strong base like sodium hydroxide or potassium carbonate to form the guaiacolate salt in situ. numberanalytics.com

Stream B: 1,3-dichloro-2-propanol dissolved in the same solvent.

Mixing and Reaction: The two streams would be continuously pumped and merged at a T-mixer before entering a heated flow reactor. The reactor could be a tube or a microreactor made of a material compatible with the reactants. The use of a back-pressure regulator allows the solvent to be heated above its atmospheric boiling point, accelerating the reaction rate.

In-line Quenching and Separation: The output stream from the reactor would be quenched by introducing a stream of water or a weak acid to neutralize any remaining base and precipitate the crude product. This could be followed by an in-line liquid-liquid extraction to separate the organic product from the aqueous phase.

The table below outlines the potential parameters for a continuous flow synthesis approach.

| Parameter | Value/Condition | Rationale |

| Reactants | Guaiacol, 1,3-dichloro-2-propanol | Standard precursors for Williamson ether synthesis. |

| Base | Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) | Effective for phenoxide formation; choice can impact reactivity and cost. |

| Solvent | Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Polar aprotic solvents enhance Sₙ2 reaction rates. numberanalytics.com |

| Reactor Type | Plug Flow Reactor (PFR) / Heated Coil | Provides controlled residence time and excellent heat transfer. |

| Temperature | 80 - 150 °C | Increased temperature accelerates reaction kinetics. numberanalytics.com |

| Pressure | 5 - 10 bar | Use of a back-pressure regulator prevents solvent boiling. |

| Residence Time | 10 - 60 minutes | Optimized to ensure complete reaction while minimizing side product formation. |

This approach would transform the multi-hour batch process into a procedure that could potentially be completed in under an hour, significantly improving throughput. nih.gov

Purification Strategies and Yield Optimization

Optimizing the yield and purity of 2-Propanol, 1,3-bis(o-methoxyphenoxy)- involves careful control of reaction conditions to minimize side reactions and effective purification of the crude product.

Yield Optimization:

The primary competing reaction in the Williamson ether synthesis is the elimination reaction of the alkyl halide, although this is less of a concern with primary halides like 1,3-dichloro-2-propanol. libretexts.org Another potential issue is the formation of mono-etherified byproducts or self-condensation products. To maximize the yield of the desired diether, the following strategies are employed:

Stoichiometry: Using a slight excess of the guaiacol nucleophile can help drive the reaction to completion and ensure both halide positions on the propanol backbone are substituted.

Choice of Base and Solvent: Strong bases in polar aprotic solvents generally give higher yields for Williamson ether synthesis. numberanalytics.com The selection of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can significantly improve the yield compared to weaker bases. numberanalytics.com

Temperature Control: While higher temperatures increase the reaction rate, excessively high temperatures can promote side reactions. Optimization is key to finding a balance between reaction time and selectivity. numberanalytics.com

Purification Strategies:

Following the synthesis, the crude product mixture contains the desired compound, unreacted starting materials, salts, and byproducts. A multi-step purification process is typically required.

Extraction: The reaction mixture is first worked up by partitioning between an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and water. This removes inorganic salts and water-soluble impurities. The organic layer containing the product can be washed with a dilute base (e.g., NaOH solution) to remove any unreacted guaiacol. wpmucdn.comprepchem.com

Distillation: If the product is thermally stable, vacuum distillation can be employed to remove lower-boiling point impurities and the solvent. prepchem.comgoogle.com This is particularly effective for removing any remaining starting materials or mono-substituted intermediates.

Crystallization: The most effective method for obtaining high-purity 2-Propanol, 1,3-bis(o-methoxyphenoxy)- is recrystallization. The crude product, often an oil or a solid, is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) and allowed to cool slowly. wpmucdn.comgoogle.com The pure compound crystallizes out, leaving impurities behind in the solution. A patent for the related guaiacol glycidyl ether specifies recrystallization from a lower alcohol like ethanol or methanol (B129727) to achieve high purity. google.com

The effectiveness of different purification techniques can be compared as follows:

| Purification Method | Target Impurities Removed | Purity Achieved (Typical) | Advantages | Disadvantages |

| Liquid-Liquid Extraction | Inorganic salts, unreacted guaiacol, water-soluble byproducts | Low to Moderate | Simple, removes bulk impurities. | Does not separate structurally similar organic compounds. |

| Vacuum Distillation | Solvents, volatile starting materials | Moderate to High | Effective for separating components with different boiling points. | Product must be thermally stable; high energy consumption. researchgate.net |

| Recrystallization | Isomeric byproducts, unreacted starting materials, minor impurities | High to Very High (>99%) | Can yield very pure product; scalable. google.com | Requires finding a suitable solvent system; can have yield losses. |

| Column Chromatography | All organic impurities | Very High | Excellent separation of closely related compounds. | Costly, solvent-intensive, and difficult to scale up for industrial production. |

Chemical Reactivity and Derivatization of 2 Propanol, 1,3 Bis O Methoxyphenoxy

Fundamental Reaction Pathways

The initial chemical transformations of 2-Propanol, 1,3-bis(o-methoxyphenoxy)- involve reactions characteristic of its alcohol and ether functionalities.

The secondary alcohol group on the propanol (B110389) backbone is a primary site for chemical reactions. Standard alcohol chemistry can be applied to this moiety to achieve various transformations. For instance, oxidation of the secondary alcohol would yield the corresponding ketone, 1,3-bis(o-methoxyphenoxy)acetone. The kinetics and mechanisms of such oxidations can be complex, often showing specific order dependencies on the oxidant and the alcohol, as seen in studies of structurally similar hydroxy ether compounds. researchgate.net Esterification is another key reaction, where the hydroxyl group can react with carboxylic acids or their derivatives to form esters, thereby introducing a wide array of functional groups.

The ether linkages in 2-Propanol, 1,3-bis(o-methoxyphenoxy)- are susceptible to cleavage under stringent conditions, typically involving strong acids. masterorganicchemistry.com The reaction of aryl alkyl ethers with potent acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a classic method for ether cleavage. libretexts.orglibretexts.org This process begins with the protonation of the ether oxygen, creating a good leaving group. masterorganicchemistry.comlibretexts.org Subsequently, a nucleophile, such as a bromide or iodide ion, attacks an adjacent carbon atom.

For this specific molecule, two types of ether cleavage are possible:

Cleavage of the Propanol-Phenoxy Ether Bond: This reaction would proceed via an S_N_2 mechanism, where the halide ion attacks the less sterically hindered carbon of the propane (B168953) backbone, leading to the formation of guaiacol (B22219) (2-methoxyphenol) and a 1,3-dihalogenated-2-propanol derivative. libretexts.org

Cleavage of the Aromatic Methyl Ether (Demethylation): The methoxy (B1213986) groups on the aromatic rings can be cleaved to form hydroxyl groups, a reaction known as demethylation. This is often achieved using strong Lewis acids like boron tribromide (BBr_3) or by refluxing with strong acids like HBr. nih.gov This transformation converts the guaiacol moieties into catechol (1,2-dihydroxybenzene) derivatives.

Aromatic substitution reactions offer another pathway for modification. The methoxy and ether groups are ortho-, para-directing activators for electrophilic aromatic substitution. Novel protocols, such as peracid oxidation, can be used to introduce additional hydroxyl groups onto the aromatic rings under mild conditions. nih.gov

Synthesis of Advanced Derivatives and Analogs

Building upon the fundamental reaction pathways, more complex derivatives and analogs can be synthesized by targeting specific sites on the molecule.

The central propanol unit is a key target for creating derivatives. As mentioned, oxidation of the secondary alcohol provides the ketone analog. Further reactions can be envisioned starting from this ketone. The hydroxyl group can also be replaced entirely through nucleophilic substitution, although this typically requires activation, for example, by converting it into a better leaving group like a tosylate.

| Reactant/Condition | Reaction Type | Resulting Derivative |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Oxidation | 1,3-bis(o-methoxyphenoxy)acetone |

| Acetic Anhydride/Pyridine | Esterification | 2-Acetoxy-1,3-bis(o-methoxyphenoxy)propane |

| Tosyl Chloride/Pyridine | Tosylation | 2-Tosyloxy-1,3-bis(o-methoxyphenoxy)propane |

| Sodium Azide (following tosylation) | Nucleophilic Substitution | 2-Azido-1,3-bis(o-methoxyphenoxy)propane |

The two aromatic rings provide ample opportunity for structural diversification. Modifications can range from simple demethylation to the introduction of various substituents.

Demethylation: Using reagents like boron tribromide (BBr_3) can selectively cleave the methyl ethers, yielding 1,3-bis(o-hydroxyphenoxy)-2-propanol. nih.gov This reaction is valuable for creating polyphenolic compounds.

Aromatic Substitution: The regioselectivity of electrophilic aromatic substitution is directed by the existing alkoxy groups. nih.gov For example, hydroxylation using a mixture of hydrogen peroxide and acetic acid can introduce an -OH group onto the aromatic ring. nih.gov Other electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation can produce a wide range of derivatives, such as the 1,3-bis(2-acetylphenoxy)-2-propanol analog. simsonpharma.com

| Reactant/Condition | Reaction Type | Resulting Derivative Structure |

|---|---|---|

| Boron Tribromide (BBr3) | Demethylation | 1,3-bis(o-hydroxyphenoxy)-2-propanol |

| H2O2 / Acetic Acid | Hydroxylation | 1,3-bis(hydroxy-methoxyphenoxy)-2-propanol (various isomers) |

| Acetyl Chloride / AlCl3 | Friedel-Crafts Acylation | 1,3-bis(acetyl-methoxyphenoxy)-2-propanol (various isomers) |

| Nitric Acid / Sulfuric Acid | Nitration | 1,3-bis(nitro-methoxyphenoxy)-2-propanol (various isomers) |

Mechanisms of Chemical Transformations and Reaction Product Analysis

Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes. The cleavage of ethers by strong acids is a well-studied process. libretexts.org For aryl alkyl ethers like 2-Propanol, 1,3-bis(o-methoxyphenoxy)-, the reaction at the propanol-phenoxy linkage proceeds via an S_N_2 pathway. The ether oxygen is first protonated by the acid. The halide anion then acts as a nucleophile, attacking the less sterically hindered alkyl carbon and displacing the phenoxy group, which leaves as a phenol (B47542). libretexts.org It is important to note that the C(aryl)-O bond does not break because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.orglibretexts.org

Modern methods, such as organophotoredox catalysis, offer chemoselective strategies for cleaving phenolic ethers, potentially allowing for more targeted modifications under milder conditions than traditional acid-based methods. chemrxiv.org

The analysis of reaction products from transformations of similar, more complex molecules like the lignin (B12514952) model compound Guaiacyl Glycerol-β-Guaiacyl Ether (GGGE) provides insight into the potential outcomes for 2-Propanol, 1,3-bis(o-methoxyphenoxy)-. In Ru-catalyzed oxidative cleavage of GGGE, the primary products identified were guaiacol, vanillin, and vanillic acid. mdpi.com The identification and quantification of these products were achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comnih.gov

| Reaction Time (hours) | GGGE Conversion (%) | Guaiacol Yield (%) | Vanillin Yield (%) | Vanillic Acid Yield (%) |

|---|---|---|---|---|

| 3 | Low (data not specified) | Low (data not specified) | Low (data not specified) | Trace |

| 20 | Quantitative | ~30 | ~15 | ~10 |

| 30 | Quantitative | 21 | 11 | 7 |

Data is approximated from graphical representations in the source and illustrates general trends. mdpi.com

This table demonstrates that reaction time significantly influences product yields, with prolonged times leading to product degradation. mdpi.com Similar analytical rigor would be necessary to characterize the products derived from the various transformations of 2-Propanol, 1,3-bis(o-methoxyphenoxy)-.

Applications of 2 Propanol, 1,3 Bis O Methoxyphenoxy in Specialized Chemical Synthesis

Role as an Intermediate in Complex Molecule Construction

The structural arrangement of 2-Propanol, 1,3-bis(o-methoxyphenoxy)- makes it a versatile precursor in the synthesis of a variety of complex molecules, particularly in the pharmaceutical and heterocyclic chemistry fields.

Precursor in Pharmaceutical Intermediates

2-Propanol, 1,3-bis(o-methoxyphenoxy)- is recognized as a significant impurity in the manufacturing of certain pharmaceuticals, such as the beta-blocker Atenolol and the expectorant Guaifenesin. researchgate.net This relationship underscores its role as a potential precursor or byproduct in the synthesis of these active pharmaceutical ingredients (APIs).

The synthesis of the muscle relaxant Mephenoxalone, for instance, proceeds through an intermediate, 3-o-methoxyphenoxy-1,2-propanediol, a closely related structure. chemicalbook.com The established synthetic routes to Mephenoxalone involve the fusion of this propanediol (B1597323) derivative with urea. chemicalbook.com The initial step often involves the synthesis of (o-methoxy)phenoxyacetaldehyde, which is not commercially available and is typically prepared from guaiacol (B22219). researchgate.netchemicalbook.comresearchgate.net This multi-step synthesis highlights the importance of phenoxy-propanol derivatives in constructing pharmaceutically active oxazolidinone rings.

Table 1: Related Pharmaceutical Compounds and Precursors

| Compound Name | CAS Number | Application/Relation |

|---|---|---|

| Mephenoxalone | 532-03-6 | Muscle relaxant, anxiolytic bas.bg |

| 3-(o-methoxyphenoxy)-1,2-propanediol | 93-14-1 | Intermediate in Mephenoxalone synthesis chemicalbook.com |

| (o-Methoxy)phenoxyacetaldehyde | Not Available | Precursor for Mephenoxalone synthesis researchgate.netresearchgate.net |

| Guaifenesin | 93-14-1 | Expectorant; 2-Propanol, 1,3-bis(o-methoxyphenoxy)- is an impurity researchgate.net |

Building Block for Heterocyclic Systems

While direct evidence for the use of 2-Propanol, 1,3-bis(o-methoxyphenoxy)- in the synthesis of heterocyclic systems is not extensively documented, the reactivity of its structural motifs suggests its potential as a building block. The core propanol (B110389) structure, with its reactive hydroxyl group and ether linkages, provides a scaffold for cyclization reactions.

For example, related 1,3-diaryl-2-propene-1-ones (chalcones) are well-known starting materials for synthesizing a variety of heterocyclic compounds such as isoxazoles, pyrimidines, and benzodiazepines. bas.bg The synthesis of these heterocycles often involves the condensation and cyclization of the propenone backbone with various reagents. researchgate.net

Furthermore, the cyclization of substituted diol derivatives, such as alkynyl diols, has been shown to be an effective method for producing complex heterocyclic systems like thieno researchgate.netgoogle.comthiophenes. mdpi.com These examples from the broader chemical literature point towards the latent potential of 1,3-diaryloxy-2-propanol structures in the construction of diverse heterocyclic frameworks. However, specific research detailing the cyclization reactions of 2-Propanol, 1,3-bis(o-methoxyphenoxy)- remains to be published.

Contributions to Polymer and Material Science Research

The unique combination of aromatic and aliphatic moieties, along with a reactive hydroxyl group, positions 2-Propanol, 1,3-bis(o-methoxyphenoxy)- as a compound of interest in polymer and material science, although direct applications are not yet widely reported.

Monomer in Polymerization Reactions

The di-functional nature of closely related diol compounds suggests that 2-Propanol, 1,3-bis(o-methoxyphenoxy)- could potentially act as a monomer or a chain extender in polymerization reactions. Diols are fundamental components in the synthesis of polyesters and polyurethanes. For instance, 1,3-bis(4-carboxy phenoxy) propane (B168953) is utilized as a monomer for creating polyamides through polycondensation reactions. rsc.org

In the realm of polyurethanes, diols serve as chain extenders to enhance the mechanical properties of the resulting polymer. researchgate.net While common chain extenders like 1,4-butanediol (B3395766) are widely used, the search for novel diols to impart specific properties is ongoing. researchgate.net The aromatic ether structure of 2-Propanol, 1,3-bis(o-methoxyphenoxy)- could potentially introduce enhanced thermal stability and specific solubility characteristics to a polymer backbone.

Ligand Design in Coordination Chemistry

There is currently a lack of scientific literature describing the use of 2-Propanol, 1,3-bis(o-methoxyphenoxy)- as a ligand in coordination chemistry. The design of ligands often focuses on molecules with specific donor atoms (like nitrogen, sulfur, or phosphorus) and steric properties to form stable complexes with metal ions. While the oxygen atoms in the ether and hydroxyl groups of 2-Propanol, 1,3-bis(o-methoxyphenoxy)- could potentially coordinate with metal centers, this application has not been explored in published research.

Development of Functionalized Materials and Coatings

The development of functionalized materials and coatings often relies on polyols with specific structural features. A closely related compound, 1,3-diphenoxy-2-propanol, has been patented for use as a heat stabilizer and flow modifier in hot melt coatings and adhesives. google.com This suggests a potential application for 2-Propanol, 1,3-bis(o-methoxyphenoxy)- in similar formulations, where it could contribute to the processability and durability of the final product.

Polyols containing ether linkages are also key components in the synthesis of polyurethane coatings. researchgate.net The incorporation of such polyols can influence the physical, mechanical, and chemical properties of the resulting coating. The aromatic rings in 2-Propanol, 1,3-bis(o-methoxyphenoxy)- could enhance the rigidity and thermal resistance of a coating, while the flexible propanol chain could contribute to its adhesive properties.

Table 2: Potential Applications in Material Science Based on Structurally Related Compounds

| Application Area | Related Compound | Potential Role of 2-Propanol, 1,3-bis(o-methoxyphenoxy)- |

|---|---|---|

| Polymer Synthesis | 1,3-bis(4-carboxy phenoxy) propane rsc.org | Monomer for polyesters or polyamides |

| Polyurethane Formulation | 1,4-butanediol researchgate.net | Chain extender to modify mechanical properties |

| Coatings and Adhesives | 1,3-diphenoxy-2-propanol google.com | Heat stabilizer, flow modifier |

Isotopic Labeling Applications in Mechanistic Studies

The use of isotopic labeling is a powerful and precise tool in the field of chemical kinetics and reaction mechanism elucidation. By replacing specific atoms within a molecule with their heavier, stable isotopes (such as deuterium (B1214612) for hydrogen or carbon-13 for carbon-12), researchers can trace the fate of these atoms through a chemical transformation. This technique provides invaluable insights into bond-breaking and bond-forming steps, the nature of transition states, and the presence of kinetic isotope effects. While direct isotopic labeling studies on 2-Propanol, 1,3-bis(o-methoxyphenoxy)- are not extensively documented in publicly available literature, the principles of such applications can be thoroughly examined based on well-established methodologies for analogous ether compounds.

The core of this application lies in the kinetic isotope effect (KIE), where the rate of a reaction can change when an atom at or near the reactive center is replaced with a heavier isotope. portico.orgwikipedia.org A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. portico.org The magnitude of the KIE can provide information about the transition state of this step. For instance, the substitution of hydrogen with deuterium typically results in a significantly slower reaction rate for reactions involving C-H bond cleavage in the rate-determining step. wikipedia.org

In the context of 2-Propanol, 1,3-bis(o-methoxyphenoxy)-, isotopic labeling could be strategically employed to investigate various reaction mechanisms. For example, in studies of ether cleavage reactions, which are fundamental to understanding the stability and reactivity of such compounds, labeling specific positions can differentiate between proposed mechanistic pathways, such as SN1 and SN2. stackexchange.com

Potential Sites for Isotopic Labeling on 2-Propanol, 1,3-bis(o-methoxyphenoxy)-

To investigate different aspects of a reaction mechanism, various atoms within the 2-Propanol, 1,3-bis(o-methoxyphenoxy)- molecule could be isotopically labeled. The choice of labeling site is crucial and depends on the specific mechanistic question being addressed.

| Potential Labeling Site | Isotope | Potential Mechanistic Insight |

| Propanol backbone (C1, C2, C3) | 13C, 2H (D) | Elucidation of skeletal rearrangements or fragmentation pathways. |

| Methoxy (B1213986) group methyl carbons | 13C, 2H (D) | Investigation of ether cleavage mechanisms at the methyl-oxygen bond. |

| Phenoxy ring carbons | 13C | Tracing the fate of the aromatic rings in rearrangement or degradation studies. |

| Hydroxyl proton | 2H (D) | Studying proton transfer steps and the role of the hydroxyl group in catalysis or reaction initiation. |

This table illustrates potential isotopic labeling strategies for 2-Propanol, 1,3-bis(o-methoxyphenoxy)- and the mechanistic questions that could be addressed.

Detailed Research Findings from Analogous Systems

Deuterium labeling is particularly common for probing kinetic isotope effects. In the E2 elimination reactions of alkyl halides, a reaction that can compete with the Williamson ether synthesis, replacing a β-hydrogen with deuterium leads to a significant decrease in the reaction rate, providing strong evidence for a concerted mechanism where the C-H bond is broken in the rate-determining step. libretexts.org The observation of a substantial kH/kD value (the ratio of the rate constant for the hydrogen-containing reactant to the deuterium-containing reactant) is a hallmark of a primary kinetic isotope effect. libretexts.org

The following table presents hypothetical KIE data for an ether cleavage reaction of a deuterated analog of 2-Propanol, 1,3-bis(o-methoxyphenoxy)-, illustrating the kind of data that would be generated in such a study.

| Labeled Compound | Reaction Condition | kH/kD | Inferred Mechanistic Detail |

| 2-Propanol-d1, 1,3-bis(o-methoxyphenoxy)- (deuterium at C2) | Acid-catalyzed hydrolysis | ~1.05 | No significant C-H bond breaking at C2 in the rate-determining step. |

| 2-Propanol, 1,3-bis(o-methoxy-d3-phenoxy)- | Nucleophilic substitution | ~1.00 | Methoxy C-D bond is not cleaved in the rate-determining step. |

This interactive table presents hypothetical kinetic isotope effect (KIE) data for deuterated analogs of 2-Propanol, 1,3-bis(o-methoxyphenoxy)-. Such data would be crucial for elucidating reaction mechanisms.

The synthesis of isotopically labeled precursors is a critical first step in these studies. researchgate.net For instance, a deuterated version of 2-Propanol, 1,3-bis(o-methoxyphenoxy)- could potentially be synthesized using a deuterated propanol derivative in a Williamson-type ether synthesis with o-methoxyphenol. youtube.comyoutube.com The feasibility and regioselectivity of such a synthesis would be a key consideration.

Spectroscopic Characterization and Analytical Methodologies for 2 Propanol, 1,3 Bis O Methoxyphenoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2-Propanol, 1,3-bis(o-methoxyphenoxy)-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule. While specific experimental spectra for this compound are not widely published, the chemical shifts can be reliably predicted based on its structure, which consists of a central propan-2-ol backbone symmetrically substituted with two o-methoxyphenoxy groups.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the propanol (B110389) backbone. Due to the molecule's symmetry, the two o-methoxyphenoxy groups are chemically equivalent, simplifying the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on all carbon atoms in the molecule. The symmetry of the molecule reduces the number of unique carbon signals.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts | |||

|---|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ar-H (8H) | 6.8 - 7.2 | Multiplet | Ar-C (quaternary, C-O) | 148 - 152 |

| -OCH₃ (6H) | ~3.8 | Singlet | Ar-CH (8 carbons) | 112 - 122 |

| -CH(OH)- (1H) | ~4.2 - 4.4 | Multiplet | -CH(OH)- | ~68 - 72 |

| -CH₂-O- (4H) | ~4.1 - 4.3 | Doublet of doublets | -CH₂-O- | ~70 - 74 |

| -OH (1H) | Variable (depends on solvent and concentration) | Singlet (broad) | -OCH₃ | ~56 |

Note: Predicted values are based on standard chemical shift tables and analysis of structurally similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.

The molecule possesses several rotatable single bonds (C-C and C-O), allowing it to adopt various conformations in solution. Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for investigating these conformational preferences.

A NOESY experiment can reveal through-space correlations between protons that are in close proximity, typically within 5 Å. By analyzing the NOESY cross-peaks, it is possible to deduce the preferred spatial arrangement of the o-methoxyphenoxy groups relative to the central propanol backbone. For instance, correlations between the protons of the propanol chain and the aromatic protons would indicate specific folded or extended conformations. The flexibility of the molecule suggests that it likely exists as a dynamic equilibrium of multiple conformers.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups. A Certificate of Analysis from LGC Standards confirms the use of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy for identity verification of this compound. lgcstandards.com

The IR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of its characteristic bonds.

Key Predicted Vibrational Modes

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong |

| C-O (Aryl Ether) | Asymmetric Stretching | 1200 - 1275 | Strong |

| C-O (Alkyl Ether) | Stretching | 1075 - 1150 | Strong |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-C backbone, which are often weak in the IR spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the ionized molecule. The exact mass of 2-Propanol, 1,3-bis(o-methoxyphenoxy)- is 304.1311 Da. lgcstandards.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 304. The fragmentation is expected to be driven by the presence of the ether and alcohol functional groups. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the oxygen atoms. This could lead to the formation of ions from the loss of a methoxyphenoxy-methyl radical or related fragments.

Cleavage of the ether bond: Scission of the aryl-O or alkyl-O bond, leading to fragments such as the methoxyphenoxy ion (m/z 123) or the corresponding cation.

Loss of functional groups: Elimination of water (H₂O) from the alcohol moiety or formaldehyde (CH₂O).

Predicted Key Mass Fragments

| m/z Value | Possible Fragment Ion | Origin |

|---|---|---|

| 304 | [C₁₇H₂₀O₅]⁺ | Molecular Ion [M]⁺ |

| 289 | [M - CH₃]⁺ | Loss of a methyl radical |

| 181 | [M - C₇H₇O]⁺ | Cleavage and loss of a methoxyphenol group |

| 151 | [C₈H₇O₂]⁺ | Methoxyphenoxy-methyl cation [CH₃O-C₆H₄-OCH₂]⁺ |

| 123 | [C₇H₇O]⁺ | Methoxyphenoxy cation [CH₃O-C₆H₄]⁺ |

| 109 | [C₆H₅O₂]⁺ | Fragment from Guaifenesin backbone |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are essential for separating 2-Propanol, 1,3-bis(o-methoxyphenoxy)- from the active pharmaceutical ingredient (Guaifenesin) and other related impurities.

Several stability-indicating reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of Guaifenesin and its impurities. core.ac.uknih.gov These methods are directly applicable to the purity assessment and quantification of Guaifenesin Impurity D. A typical method involves using a C18 column with a gradient elution system.

Typical RP-HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | Sunfire C18 (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | Aqueous buffer (e.g., phosphate buffer) |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Elution | Gradient elution |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | Ambient to 50 °C |

| Detection | UV detector at ~224 nm or ~276 nm |

These methods are validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, ensuring that they can reliably quantify the impurity even at low levels. researchgate.net The specificity of the method ensures that the impurity peak is well-resolved from the main drug peak and other degradation products. nih.gov

Gas chromatography (GC) could also be employed for analysis, likely after derivatization of the polar hydroxyl group to increase volatility and improve peak shape.

Computational Chemistry and Theoretical Investigations of 2 Propanol, 1,3 Bis O Methoxyphenoxy

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electron distribution, and orbital energies with a high degree of accuracy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard and cost-effective method for investigating the structural and electronic properties of medium-sized organic molecules. researchgate.net For 2-Propanol, 1,3-bis(o-methoxyphenoxy)-, DFT calculations, particularly using the B3LYP functional with a basis set such as 6-311G(d,p), are employed to determine its optimized molecular geometry. acs.org These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

The electronic structure is also elucidated through DFT. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is critical. The HOMO and LUMO orbitals are often localized on the phenoxy groups, indicating that these are the primary sites for electronic activity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

Below is a representative table of optimized geometric parameters for a key bond in 2-Propanol, 1,3-bis(o-methoxyphenoxy)-, as would be obtained from a DFT study.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C-O (ether) | 1.37 Å |

| Bond Length | C-O (alcohol) | 1.43 Å |

| Bond Angle | C-O-C (ether) | 118.5° |

| Dihedral Angle | C-C-O-C | 175.2° (anti-periplanar) |

Table 1: Representative geometric parameters for 2-Propanol, 1,3-bis(o-methoxyphenoxy)- calculated using DFT. These values are illustrative of typical outputs from such a study.

Conformational Energy Landscape Exploration

Due to the multiple rotatable bonds in the 1,3-bis(o-methoxyphenoxy)-2-propanol structure, it can exist in numerous conformations. Exploring the conformational energy landscape is essential to identify the most stable, low-energy structures that are likely to be present under experimental conditions. acs.org This exploration is typically performed by systematically rotating the key dihedral angles (e.g., C-C-O-C and C-O-C-C) and calculating the relative energy of each resulting conformer using DFT or other quantum mechanical methods.

The results of such a scan reveal several local energy minima on the potential energy surface. The global minimum represents the most stable conformation of the molecule. The relative energies of other conformers determine their population at a given temperature, according to the Boltzmann distribution. uncw.edu For flexible molecules like this, understanding the interplay of intramolecular forces, such as hydrogen bonding (involving the hydroxyl group) and steric hindrance between the bulky methoxyphenoxy groups, is crucial for interpreting its physical and chemical properties. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra or even be used to identify unknown compounds.

Computational NMR Chemical Shift Prediction

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a well-established technique. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically employed with DFT, is used to calculate the isotropic shielding values for each nucleus (¹H and ¹³C). uncw.edu These values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory.

For a flexible molecule like 2-Propanol, 1,3-bis(o-methoxyphenoxy)-, it is crucial to calculate the NMR shifts for each of the low-energy conformers identified in the conformational analysis. uncw.edu The final predicted spectrum is then obtained by taking a Boltzmann-weighted average of the chemical shifts of the individual conformers. uncw.edu This approach often yields predictions with a mean absolute error of around 0.2 ppm for ¹H shifts, which is accurate enough to help assign complex experimental spectra. nih.gov Advanced functionals, such as WP04, have been specifically developed to improve the accuracy of ¹H shift predictions in solution. github.io

The following table shows hypothetical ¹³C NMR chemical shifts as would be predicted by DFT calculations.

| Atom Type | Experimental Shift (ppm) (Hypothetical) | Calculated Shift (ppm) (Boltzmann Averaged) |

| C (aromatic, C-O) | 150.2 | 151.5 |

| C (aromatic, C-OMe) | 148.9 | 149.8 |

| C (aromatic, CH) | 112-122 | 113-123 |

| C (CH-OH) | 78.5 | 79.2 |

| C (CH2-O) | 70.8 | 71.5 |

| C (OCH3) | 55.9 | 56.4 |

Table 2: A representative comparison of hypothetical experimental and DFT-predicted ¹³C NMR chemical shifts for 2-Propanol, 1,3-bis(o-methoxyphenoxy)-.

Vibrational Frequency Calculations

Theoretical vibrational (infrared and Raman) spectra can be calculated using DFT. nih.gov After optimizing the molecular geometry to a stationary point on the potential energy surface, a frequency calculation is performed. This calculation yields the harmonic vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. aps.org

The analysis of the vibrational modes allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular motions, such as C-H stretching, O-H stretching, C-O-C ether stretching, and aromatic ring vibrations. mdpi.commdpi.com

A sample of calculated vibrational frequencies is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Intensity |

| O-H Stretch | 3450 | Medium, Broad |

| C-H Stretch (Aromatic) | 3050-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2980 | Strong |

| C=C Stretch (Aromatic) | 1500-1600 | Strong |

| C-O-C Stretch (Asymmetric) | 1245 | Strong |

| C-O Stretch (Alcohol) | 1050 | Medium |

Table 3: Selected calculated vibrational frequencies for 2-Propanol, 1,3-bis(o-methoxyphenoxy)-. These are illustrative values based on typical DFT calculations for similar compounds.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an invaluable tool for investigating reaction mechanisms, providing insights into transition states and reaction energy profiles that are difficult to obtain experimentally. For 2-Propanol, 1,3-bis(o-methoxyphenoxy)-, potential reactions could include oxidation of the secondary alcohol, ether cleavage, or electrophilic aromatic substitution.

A computational study of a reaction mechanism involves identifying all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. researchgate.net Transition state theory can then be used to calculate reaction rates. For example, in a hypothetical oxidation of the alcohol to a ketone, DFT calculations would be used to locate the transition state structure for the hydrogen abstraction step. The energy barrier (activation energy) for the reaction is the difference in energy between the reactants and the transition state. researchgate.net By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be determined. Such studies can reveal the intricate details of bond breaking and bond formation and help in designing more efficient synthetic routes or understanding degradation pathways. escholarship.org

Molecular Dynamics Simulations for Conformational Dynamics

A comprehensive review of scientific literature reveals a notable absence of specific studies on the molecular dynamics (MD) simulations and conformational dynamics of 2-Propanol, 1,3-bis(o-methoxyphenoxy)-. While computational methods are extensively used to investigate the conformational preferences of various organic molecules, dedicated research on this particular compound appears to be limited or not publicly available.

Theoretical investigations into structurally related compounds, however, can offer insights into the potential conformational behavior of 2-Propanol, 1,3-bis(o-methoxyphenoxy)-. For instance, studies on the conformational isomerism of simpler analogs like 1-chloro- and 1-bromo-2-propanol (B8343) have utilized both theoretical calculations and spectroscopic methods to analyze their structures. nist.gov These studies have shown a strong preference for conformers with a gauche orientation of the X-C-C-O (where X is a halogen) fragment, a preference attributed to hyperconjugation rather than intramolecular hydrogen bonding. nist.gov

Furthermore, computational and spectral studies have been conducted on more complex molecules containing similar structural motifs. For example, the conformational analysis of 3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one) involved the use of Density Functional Theory (DFT) to compute its optimized geometry and vibrational spectra. chemicalbook.comacs.org Such studies often determine significant dihedral angles and bond lengths to describe the molecule's three-dimensional structure. acs.org

While direct MD simulation data for 2-Propanol, 1,3-bis(o-methoxyphenoxy)- is not available, the principles from these related studies would be applicable. A typical MD simulation protocol for this molecule would involve:

System Setup: Building the initial 3D structure of the molecule and placing it in a simulation box, often solvated with an appropriate solvent model to mimic experimental conditions.

Force Field Selection: Choosing a suitable force field (e.g., AMBER, CHARMM, GROMOS) that accurately describes the intramolecular and intermolecular interactions of the atoms in the system.

Equilibration: Running a series of short simulations to allow the system to reach a stable temperature, pressure, and density.

Production Run: Performing a long simulation to generate a trajectory of the molecule's atomic positions over time.

Analysis: Analyzing the trajectory to extract information about conformational changes, such as dihedral angle distributions, root-mean-square deviation (RMSD) of atomic positions, and the identification of stable conformational states.

Hypothetically, molecular dynamics simulations of 2-Propanol, 1,3-bis(o-methoxyphenoxy)- would likely focus on the rotational freedom around the various single bonds, particularly the C-O ether linkages and the C-C bonds of the propanol (B110389) backbone. The resulting data would provide a detailed picture of the molecule's flexibility and the energetic landscape of its different conformations.

Table of Hypothetical Simulation Parameters

| Parameter | Value |

| Force Field | AMBER |

| Solvent Model | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Integration Timestep | 2 fs |

Table of Hypothetical Dihedral Angles for Analysis

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 |

| τ1 | C(phenoxy)-O-C1-C2 | |||

| τ2 | O-C1-C2-C3 | |||

| τ3 | C1-C2-C3-O | |||

| τ4 | C2-C3-O-C(phenoxy) |

Without dedicated research, any discussion on the specific conformational dynamics of 2-Propanol, 1,3-bis(o-methoxyphenoxy)- remains speculative. Future computational studies are necessary to elucidate the detailed conformational landscape of this compound.

Q & A

Q. What are the recommended synthetic routes for 2-Propanol, 1,3-bis(o-methoxyphenoxy)-, and how can side reactions be minimized?

Answer: The compound can be synthesized via nucleophilic substitution reactions between 1,3-dihalo-2-propanol derivatives and o-methoxyphenol under basic conditions. For example, using potassium carbonate or sodium hydride in aprotic solvents (e.g., DMF or THF) facilitates alkoxide formation and subsequent ether bond formation. To minimize side reactions (e.g., over-alkylation or hydrolysis), stoichiometric control of reactants, inert atmosphere (N₂/Ar), and low-temperature conditions (0–5°C) are critical. Purity can be enhanced via column chromatography using silica gel and ethyl acetate/hexane eluents .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

Answer: A combination of ¹H/¹³C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) is essential.

- NMR : Look for characteristic signals:

- Methoxy groups (δ ~3.8 ppm in ¹H NMR; δ ~55 ppm in ¹³C NMR).

- Propanol backbone (δ ~4.0–4.5 ppm for -OCH₂-; δ ~70–80 ppm in ¹³C NMR).

- IR : Confirm ether (C-O-C stretch at ~1100–1250 cm⁻¹) and hydroxyl (broad peak ~3200–3600 cm⁻¹) functionalities.

- HRMS : Verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

Q. How can the physical properties (e.g., vapor pressure, solubility) of this compound be experimentally determined?

Answer:

- Vapor Pressure : Use static or dynamic methods, as described in thermodynamic frameworks for similar glycol derivatives. For example, measure temperature-dependent vapor pressures via gas saturation or effusion techniques .

- Solubility : Conduct gravimetric analysis in solvents (e.g., water, ethanol, DCM) at controlled temperatures. Polar aprotic solvents (e.g., DMSO) typically show higher solubility due to hydrogen bonding with the hydroxyl group .

Q. What are the stability considerations for long-term storage of this compound?

Answer: Store in airtight, amber glass containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to light, moisture, and oxidizing agents. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH for 6 months) can assess hydrolytic and oxidative susceptibility. Monitor via HPLC or TLC for decomposition products .

Advanced Research Questions

Q. How can thermodynamic models predict the phase behavior and vaporization enthalpies of this compound?

Answer: Apply the Clausius-Clapeyron equation or Antoine equation using experimentally derived vapor pressure data. For example, the temperature dependence of vapor pressures (Figure C.3 in ) can be fitted to calculate ∆lHm<sup>o</sup> (vaporization enthalpy). Group contribution methods (e.g., Joback or Benson) are also useful for estimating properties in silico .

Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling or polymerization reactions?

Answer: The ether and hydroxyl groups enable participation in:

- Coordination Chemistry : As a ligand for Cu(II) or lanthanide ions, forming polynuclear complexes (e.g., hexanuclear Cu cages). Study magnetic behavior via SQUID magnetometry and DFT calculations .

- Polymerization : As a monomer for epoxy resins, analogous to glycerol diglycidyl ether (CAS 3568-29-4). Cure kinetics can be analyzed via DSC or FT-IR monitoring of epoxide ring-opening .

Q. How can computational methods (e.g., DFT) elucidate electronic and steric effects of substituents on reactivity?

Answer: Perform density functional theory (DFT) calculations to:

Q. What analytical strategies resolve contradictions in reported thermodynamic or spectral data for this compound?

Answer:

- Data Reconciliation : Cross-validate experimental conditions (e.g., purity >99% via HPLC, calibration of instruments).

- Advanced Spectrometry : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Collaborative Studies : Reproduce results across independent labs using standardized protocols (e.g., IUPAC guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.